Selective Inhibition of hof1Δ Yeast Strain
In a synthetic lethality yeast screen using wild-type and cell cycle-related mutant strains of Saccharomyces cerevisiae, 11-O-methylpseurotin A (1) selectively inhibited a Hof1 deletion strain. Under the exact same assay conditions, the closely related compound pseurotin A (2) was found to be completely inactive [1]. This head-to-head comparison demonstrates that 11-O-methylpseurotin A possesses a unique synthetic lethal interaction with the Hof1 pathway that is absent in its demethylated analog.
| Evidence Dimension | Inhibition of Hof1 deletion strain in yeast halo assay |
|---|---|
| Target Compound Data | Selective inhibition observed (activity present) |
| Comparator Or Baseline | Pseurotin A – No inhibition (inactive) |
| Quantified Difference | Qualitative difference: active versus inactive; quantification of zone of inhibition not reported in abstract but selective activity clearly established. |
| Conditions | Yeast halo assay with wild-type S. cerevisiae and Hof1Δ mutant strain; bioassay-guided fractionation of A. fumigatus extract [1]. |
Why This Matters
This evidence provides a definitive rationale for selecting 11-O-methylpseurotin A as a specific chemical probe for studying cytokinesis and synthetic lethality interactions involving Hof1; pseurotin A cannot substitute for this purpose.
- [1] Boot, C.M., Amagata, T., Tenney, K., Compton, J.E., Pietraszkiewicz, H., Valeriote, F.A., Crews, P. Pinpointing Pseurotins from a Marine-Derived Aspergillus as Tools for Chemical Genetics Using a Synthetic Lethality Yeast Screen. Journal of Natural Products 2007, 70 (10), 1672–1675. DOI: 10.1021/np070307c. View Source
